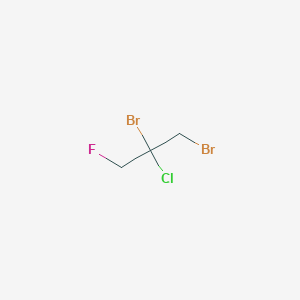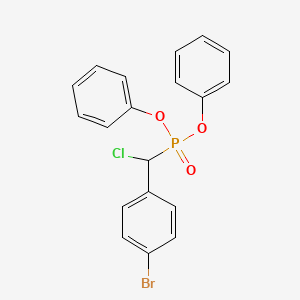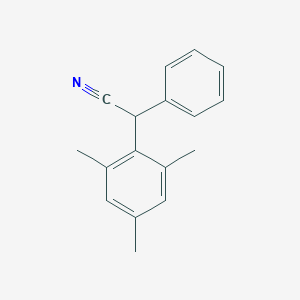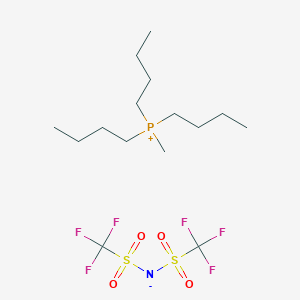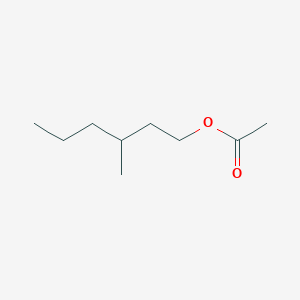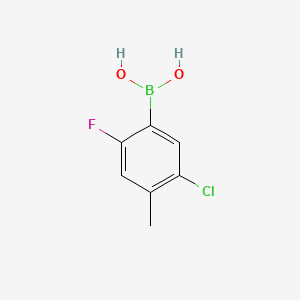
(5-Chloro-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
“(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClFO2 . It is also known by other names such as “5-chloro-2-fluoro-4-methylbenzeneboronic acid” and "4-Borono-2-chloro-5-fluorotoluene" .
Synthesis Analysis
The synthesis of boronic acids, including “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign . The reaction conditions are mild and tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” consists of a phenyl ring with chlorine, fluorine, and methyl substituents, as well as a boronic acid group . The average mass of the molecule is 188.392 Da .Chemical Reactions Analysis
Boronic acids, including “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis .Physical And Chemical Properties Analysis
“(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 318.3±52.0 °C at 760 mmHg, and a flash point of 146.3±30.7 °C . It has two hydrogen bond acceptors and two hydrogen bond donors . Its ACD/LogP value is 2.65 .Scientific Research Applications
Organic Synthesis
Boronic acids, including “5-Chloro-2-fluoro-4-methylphenylboronic acid”, are commonly used in organic synthesis. They are particularly useful in Suzuki-Miyaura coupling reactions , which are used to form carbon-carbon bonds. This makes them valuable in the synthesis of complex organic molecules.
Future Directions
As a boronic acid, “(5-Chloro-2-fluoro-4-methylphenyl)boronic acid” has potential applications in various areas of organic synthesis, particularly in Suzuki–Miyaura coupling reactions . These reactions are widely used in the synthesis of complex organic molecules, suggesting that boronic acids will continue to be important reagents in organic chemistry .
properties
IUPAC Name |
(5-chloro-2-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHMLMCKIJDZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660269 | |
| Record name | (5-Chloro-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methylphenylboronic acid | |
CAS RN |
1072952-42-1 | |
| Record name | (5-Chloro-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
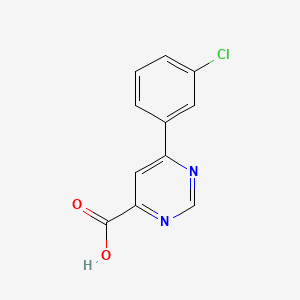
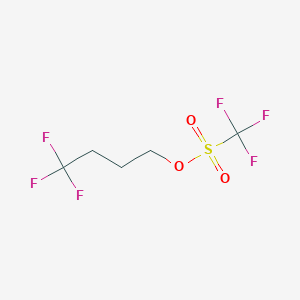
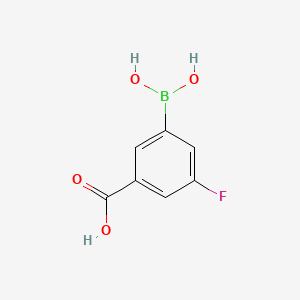
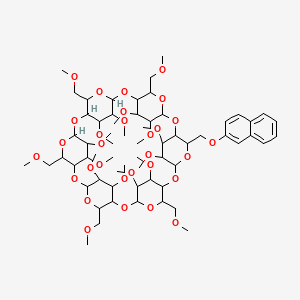
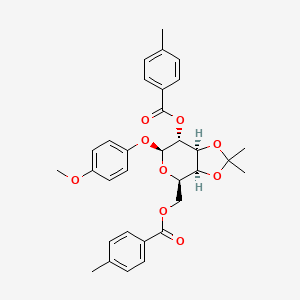
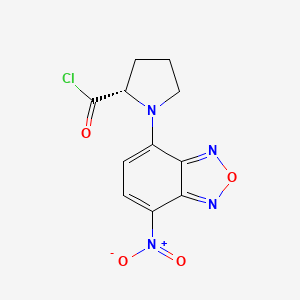
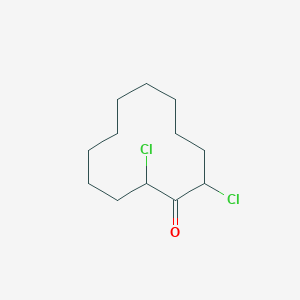
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
